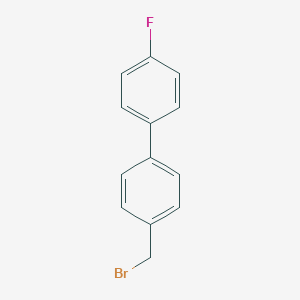

4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl

描述

Structure

3D Structure

属性

IUPAC Name |

1-(bromomethyl)-4-(4-fluorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrF/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBPHEOAKLBGRSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30596926 | |

| Record name | 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147497-57-2 | |

| Record name | 4-(Bromomethyl)-4′-fluoro-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147497-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromomethyl 4 Fluoro 1,1 Biphenyl and Analogous Biphenyl Derivatives

Synthesis of Fluorinated Biphenyl (B1667301) Core Structures

The creation of the C-C bond between the two phenyl rings is a critical step in forming the biphenyl backbone. Several metal-catalyzed cross-coupling reactions are widely employed for this purpose.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biphenyl derivatives, including fluorinated analogs. acs.orgnih.gov This reaction typically involves the palladium-catalyzed cross-coupling of an aryl boronic acid with an aryl halide. numberanalytics.com For the synthesis of 4-methyl-4'-fluoro-1,1'-biphenyl, this would involve reacting 4-fluorophenylboronic acid with 4-bromotoluene (B49008) or, conversely, 4-methylphenylboronic acid with 1-bromo-4-fluorobenzene.

The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like palladium acetate (B1210297) (Pd(OAc)2), and a phosphine (B1218219) ligand. rsc.org The choice of ligand is crucial and can significantly influence the reaction's efficiency. Bulky, electron-rich phosphine ligands, such as SPhos, are often effective. rsc.org A base, such as potassium phosphate (B84403) (K3PO4), is required to facilitate the transmetalation step. acs.orgrsc.org The reaction is commonly carried out in a solvent mixture, such as toluene (B28343)/water or THF/water, under reflux conditions. rsc.org

A study on the synthesis of fluorinated biphenyls demonstrated the successful use of Pd(PPh3)4 as a catalyst in a dioxane/water solvent system with K3PO4 as the base, achieving excellent yields. acs.org Another approach involves the use of arylboronate esters, which can be coupled with aryl halides under similar palladium-catalyzed conditions. rsc.org

| Coupling Partners | Catalyst System | Base | Solvent | Temperature | Yield | Reference |

| 1-bromo-3,4-difluorobenzene and various arylboronic acids | Pd(PPh3)4 | K3PO4 | Dioxane/Water | 105 °C | ~78% (average) | acs.org |

| 4-chloroaniline and fluorinated phenyl boronic acid | Pd(OAc)2 / SPhos | K3PO4 | Toluene/Water | Reflux | - | rsc.org |

| Aryl halide and fluorinated boronic acids | Palladium complex | K3PO4 | THF/Water | Reflux | - | rsc.org |

Alternative Metal-Mediated Biaryl Coupling Strategies

While the Suzuki-Miyaura coupling is prevalent, other metal-mediated reactions provide viable alternatives for constructing the biphenyl core. numberanalytics.com

The Stille coupling utilizes organotin reagents (aryl stannanes) in place of boronic acids. numberanalytics.comnih.gov This reaction is also palladium-catalyzed and offers the advantage of being tolerant to a wide range of functional groups. orgsyn.orgtandfonline.com However, the toxicity of organotin compounds is a significant drawback. numberanalytics.com The development of more active catalysts has enabled the use of less reactive aryl chlorides and sulfonates in Stille couplings. nih.gov

The Negishi coupling employs organozinc reagents and is known for its high reactivity and functional group tolerance. numberanalytics.com Similar to the Stille reaction, it is catalyzed by palladium or nickel complexes. The air-sensitive nature of the organozinc reagents requires careful handling. numberanalytics.com

The Ullmann reaction , a more traditional method, involves the copper-mediated coupling of two aryl halides. numberanalytics.com This reaction typically requires harsh conditions and can result in lower yields and selectivity compared to palladium-catalyzed methods. numberanalytics.com

| Coupling Reaction | Organometallic Reagent | Catalyst | Key Advantages | Key Disadvantages |

| Suzuki-Miyaura | Aryl boronic acid/ester | Palladium | Mild conditions, high functional group tolerance | - |

| Stille | Aryl stannane | Palladium | High functional group tolerance | Toxicity of tin reagents |

| Negishi | Aryl zinc reagent | Palladium or Nickel | High reactivity and functional group tolerance | Air-sensitive reagents |

| Ullmann | None (Aryl Halides) | Copper | - | Harsh conditions, lower yields |

Direct Arylation Approaches to Fluorobiphenyls

Direct arylation, a C-H activation strategy, offers a more atom-economical approach by directly coupling an aryl halide with a C-H bond of another arene, thus avoiding the pre-functionalization step of creating an organometallic reagent. acs.orgnih.gov

In the context of synthesizing fluorobiphenyls, this could involve the direct arylation of a fluorinated benzene (B151609) derivative. acs.orgnih.gov Palladium catalysts are commonly used, and the choice of ligand and base is critical for success. nih.govnih.gov For instance, the direct arylation of polyfluorobenzene derivatives with aryl bromides has been achieved using a heterogeneous Pd/C catalyst with potassium acetate (KOAc) as an inexpensive base. nih.gov This method is attractive due to its simplicity and the ease of catalyst removal. nih.gov

However, the reactivity of the C-H bond can be a challenge. While highly fluorinated benzenes like pentafluorobenzene (B134492) react readily, monofluorobenzene shows lower reactivity. acs.orgnih.gov The regioselectivity of the arylation is also a key consideration. nih.gov In some cases, co-catalytic systems, such as Ag/Pd, have been developed to facilitate the direct arylation of fluoroarenes with bromoarenes under milder conditions. acs.org

Benzylic Bromination Protocols for 4-Methyl-4'-fluoro-1,1'-biphenyl Precursors

Once the 4-methyl-4'-fluoro-1,1'-biphenyl precursor is synthesized, the final step is the introduction of a bromine atom at the benzylic position of the methyl group. This is typically achieved through a radical bromination reaction. masterorganicchemistry.com

Radical Bromination using N-Bromosuccinimide (NBS) and Related Reagents

The most common method for benzylic bromination is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the brominating agent. masterorganicchemistry.comwikipedia.org NBS is a convenient source of a low concentration of bromine radicals (Br•), which are necessary for the selective bromination of the benzylic position over addition to the aromatic ring. chadsprep.commasterorganicchemistry.com

The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl4), although safer alternatives like acetonitrile (B52724) are now preferred. organic-chemistry.orgcommonorganicchemistry.com A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is often added, and the reaction is usually conducted under reflux conditions. wikipedia.orgcommonorganicchemistry.com The mechanism proceeds via a radical chain reaction involving the abstraction of a benzylic hydrogen to form a resonance-stabilized benzylic radical, which then reacts with NBS to yield the desired product. masterorganicchemistry.com

| Parameter | Optimal Value/Condition | Rationale | Reference |

| Substrate:NBS Ratio | 1:1.2 | Maximizes yield while minimizing side reactions | |

| Solvent | Carbon Tetrachloride (CCl4) or Acetonitrile | CCl4 favors radical stability; Acetonitrile is a safer alternative | organic-chemistry.org |

| Temperature | Reflux (e.g., 80-100°C) | Ensures sufficient radical generation | |

| Initiator | AIBN or Benzoyl Peroxide | Initiates the radical chain reaction | commonorganicchemistry.com |

Photochemical and Light-Initiated Bromination Reactions

Photochemical methods offer a milder and often more efficient alternative to thermally initiated radical bromination. organic-chemistry.orgrsc.org Irradiation with light, often from a household compact fluorescent lamp (CFL) or a UV lamp, can initiate the homolytic cleavage of the N-Br bond in NBS or the Br-Br bond in Br2, generating the necessary bromine radicals. organic-chemistry.orgrsc.org

A key advantage of photochemical bromination is that it can often be performed at lower temperatures and may not require a chemical radical initiator. organic-chemistry.org Continuous-flow reactors have been developed for light-induced benzylic brominations, offering a scalable and safer process that avoids hazardous solvents like CCl4. organic-chemistry.org In some protocols, BrCCl3 has been explored as an alternative bromine source for photochemical bromination in continuous flow systems. rsc.org These light-initiated methods can significantly reduce reaction times and improve safety and environmental profiles. acs.org

Oxidative Bromination Techniques

Oxidative bromination offers an alternative to traditional radical bromination by generating an electrophilic bromine species in situ. This can be achieved using a combination of a bromide salt and a suitable oxidizing agent.

One notable method involves the use of an alkali metal bromate (B103136), such as sodium bromate (NaBrO₃), in conjunction with a reducing agent like sodium bisulfite (NaHSO₃) or sodium pyrosulfite (Na₂S₂O₅). This reaction is typically carried out in a biphasic system consisting of water and an organic solvent. For instance, the bromination of a related compound, 4-methyl-[1,1'-biphenyl]-2'-carbonitrile, has been successfully demonstrated using sodium bromate and sodium pyrosulfite. wiley-vch.de The reaction proceeds by heating the mixture, leading to the precipitation of the product, which can then be filtered off. wiley-vch.de Yields for this type of reaction on analogous structures have been reported to be as high as 93%. google.com

Another approach to oxidative bromination involves the use of a hydrobromic acid/sodium bromate system, which can be initiated by photo-irradiation. goflow.atcolab.ws This method has been shown to be highly efficient, with near-instantaneous reaction times observed for the bromination of similar biphenyl derivatives. goflow.at

Lewis acid catalysis provides another avenue for oxidative benzylic bromination. Zirconium(IV) chloride has been shown to effectively catalyze the bromination of toluene derivatives at room temperature using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source. nih.gov This method proceeds through a radical generation pathway and offers high selectivity for the benzylic position over aromatic ring bromination. nih.gov

Table 1: Oxidative Bromination of 4-Methylbiphenyl Analogs

| Brominating Agent | Catalyst/Co-reagent | Solvent System | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| NaBrO₃ | Na₂S₂O₅ | Ethyl acetate/Water | 15-25°C | 93% | google.com |

| NaBrO₃ | NaHSO₃ | Dichloromethane/Water | 15°C | 93% | google.com |

| HBr/NaBrO₃ | Photo-irradiation | Water/Dichloromethane | 10°C | 85% (conversion) | goflow.at |

Environmentally Benign (Green) Synthetic Routes for Bromomethylation

Increasing environmental concerns have driven the development of greener synthetic methods for bromination reactions, aiming to reduce the use of hazardous reagents and solvents.

A significant advancement in this area is the use of continuous flow chemistry for photochemical brominations. A scalable, light-induced benzylic bromination has been developed using N-bromosuccinimide (NBS) in acetonitrile, a less hazardous alternative to chlorinated solvents like carbon tetrachloride. acs.org This method employs a simple flow reactor with a household compact fluorescent lamp for photo-initiation and has been shown to provide excellent yields with only a slight excess of the brominating agent. acs.org The process is readily scalable, with the potential for producing multigram quantities of the product. acs.org

The use of aqueous systems is another hallmark of green chemistry. The H₂O₂-HBr system "on water" has been demonstrated for the bromination of ketones and could be adapted for benzylic brominations. rsc.org This method avoids organic solvents and uses readily available and relatively benign reagents. rsc.org Other aqueous systems for aromatic bromination include the use of recyclable reagents like CaBr₂-Br₂ and AlBr₃-Br₂, which allow for solvent-free conditions for both the reaction and product isolation. google.comresearchgate.net Furthermore, the combination of sodium bromide (NaBr) and sodium perborate (B1237305) (SPB) in water has been proposed as a greener alternative for aromatic bromination. google.com

Table 2: Green Bromomethylation Approaches for Aromatic Compounds

| Brominating Agent | Initiator/Catalyst | Solvent | Key Features | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Photo-irradiation (CFL) | Acetonitrile | Continuous flow, scalable, avoids chlorinated solvents | acs.org |

| HBr/H₂O₂ | None | Water | "On water" system, avoids organic solvents | rsc.org |

| CaBr₂-Br₂ | None | Water | Recyclable brominating agent, solvent-free isolation | google.com |

Isolation and Purification Techniques for 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl

The isolation and purification of this compound are critical steps to ensure a high-purity product suitable for subsequent synthetic applications. Common techniques employed include recrystallization and column chromatography.

Recrystallization is a widely used method for purifying solid organic compounds. For this compound and its analogs, ethanol (B145695) is a commonly used solvent, often yielding colorless crystalline plates. The general principle of recrystallization involves dissolving the crude product in a minimum amount of a hot solvent and then allowing the solution to cool slowly, leading to the formation of pure crystals as the solubility of the compound decreases. mnstate.edu In some cases, a mixed solvent system may be employed to achieve optimal purification. mnstate.edu

Flash column chromatography is another effective purification method. This technique involves passing the crude product through a column packed with a stationary phase, such as silica (B1680970) gel, and eluting with a suitable solvent system. For this compound, gradients of petroleum ether/ethyl acetate or dichloromethane/hexane are commonly used as the mobile phase. The choice of eluent depends on the polarity of the compound and any impurities present.

In some synthetic procedures, particularly those involving precipitation of the product from the reaction mixture, simple filtration followed by washing with an appropriate solvent can yield a product of high purity. wiley-vch.degoogle.com For instance, after oxidative bromination, the precipitated product can be filtered, washed with water and an organic solvent like ethyl acetate, and then dried. wiley-vch.degoogle.com

Table 3: Purification Techniques for this compound and Analogs

| Technique | Solvent/Eluent System | Outcome | Reference |

|---|---|---|---|

| Recrystallization | Ethanol | Colorless plates | |

| Flash Chromatography | Petroleum ether/Ethyl acetate (e.g., 20:1 or 100:1) | Purified compound | |

| Flash Chromatography | Dichloromethane/Hexane (e.g., 1:1) | Purified compound |

Development of Scalable and Efficient Synthetic Procedures

The development of scalable and efficient synthetic procedures is crucial for the industrial production of this compound, particularly for its use as an intermediate in the synthesis of pharmaceuticals and other high-value chemicals.

Continuous flow chemistry has emerged as a powerful technology for scaling up chemical processes safely and efficiently. wiley-vch.dealmacgroup.comfigshare.commdpi.com The photochemical bromination of benzylic compounds in a continuous flow reactor, as previously mentioned, is a prime example of a scalable process. acs.org This method allows for precise control over reaction parameters such as residence time and temperature, leading to improved yields and selectivity. The throughput of such a system can be easily increased by extending the operation time or by using a larger reactor, making it suitable for industrial-scale production. wiley-vch.deacs.org

For large-scale synthesis, the choice of reagents and reaction conditions must be economically viable and environmentally acceptable. The use of inexpensive and readily available brominating agents like the HBr/H₂O₂ system or NaBrO₃/NaHSO₃ is advantageous for industrial applications. google.comrsc.org Processes that lead to the precipitation of the product from the reaction mixture are also desirable as they simplify the workup and isolation procedures, reducing the need for large volumes of solvents for extraction and chromatography. wiley-vch.degoogle.com

The optimization of reaction conditions, such as the molar ratio of reactants and the choice of solvent, is critical for maximizing yield and minimizing the formation of byproducts, such as the dibrominated species. google.com For instance, in radical brominations using NBS, a slight excess of the brominating agent is typically used to ensure complete conversion of the starting material. The development of robust and well-controlled processes is essential for the consistent production of high-quality this compound on an industrial scale. syncsci.com

Reactivity and Transformational Chemistry of 4 Bromomethyl 4 Fluoro 1,1 Biphenyl

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The benzylic bromide in 4-(bromomethyl)-4'-fluoro-1,1'-biphenyl is a good leaving group, making the methylene (B1212753) carbon susceptible to attack by various nucleophiles. This reactivity is central to the formation of new carbon-carbon and carbon-heteroatom bonds.

Formation of Alkyl, Aryl, and Heteroatom-Substituted Methyl Biphenyls

The displacement of the bromide ion by carbon-based nucleophiles, such as organometallic reagents or enolates, leads to the formation of new alkyl or aryl-substituted biphenyl (B1667301) derivatives. Similarly, heteroatom nucleophiles, including alkoxides, thiolates, and amines, readily react to introduce oxygen, sulfur, and nitrogen functionalities, respectively. These reactions are typically carried out under standard nucleophilic substitution conditions.

Recent studies have explored the use of triethylamine (B128534) tris(hydrofluoric acid) (Et3N·3HF) as a nucleophilic fluorinating agent for alkyl bromides. This reagent has shown effectiveness in converting various alkyl bromides to their corresponding fluorides under mild conditions, a process that could be applicable to this compound. nii.ac.jpnih.gov

Synthesis of Nitrogen-Containing Biphenyl Derivatives (e.g., amines, imides, tetrazoles)

The reaction of this compound with various nitrogen-containing nucleophiles provides a direct route to a range of nitrogen-functionalized biphenyls. For instance, reaction with primary or secondary amines yields the corresponding substituted amines. Phthalimide potassium salt can be used to synthesize the corresponding phthalimido derivative, which can then be converted to the primary amine via the Gabriel synthesis.

Furthermore, this compound serves as a key intermediate in the synthesis of tetrazole-containing biphenyls. For example, it can be used in the preparation of N-tertiary-butyl-5-(4'-methyl-[1,1'-biphenyl]-2'-yl)-1H-tetrazole. google.com The synthesis of various cyclotriphosphazene (B1200923) derivatives bearing 2,2'-dioxybiphenyl units has been achieved through nucleophilic substitution reactions with reagents like cyclopropanemethylamine (B123190) and aniline. tubitak.gov.tr

Generation of Oxygen- and Sulfur-Functionalized Analogs

Oxygen- and sulfur-containing analogs of this compound can be readily synthesized through nucleophilic substitution reactions. Alkoxides and phenoxides react to form ethers, while carboxylates can be used to generate esters. Similarly, reaction with thiols or thiolates leads to the formation of thioethers. For instance, 4,4'-bis(allyloxy)biphenyl has been synthesized and further reacted to create more complex structures. sctunisie.org These reactions significantly expand the diversity of biphenyl derivatives accessible from this starting material.

Metal-Catalyzed Cross-Coupling Reactions Involving the Bromomethyl Group

While the bromomethyl group is primarily involved in nucleophilic substitution, the aromatic bromine of a related compound, 4-bromo-4'-(bromomethyl)-1,1'-biphenyl, can participate in metal-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing complex molecular architectures.

Carbon-Carbon Bond Formation (e.g., Heck, Sonogashira, Negishi, Kumada, Stille Couplings)

Several palladium-catalyzed cross-coupling reactions are instrumental in forming new carbon-carbon bonds. wikipedia.org

Heck Reaction : This reaction couples the aryl bromide with an alkene. organic-chemistry.orgwikipedia.orglibretexts.orgprinceton.edu The intramolecular version of this reaction is particularly useful for synthesizing cyclic compounds. wikipedia.orgprinceton.edu

Sonogashira Reaction : This involves the coupling of an aryl halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgnih.govnih.govresearchgate.net Recent advancements have led to the development of copper-free Sonogashira reactions. nih.gov Bulky, electron-rich phosphine (B1218219) ligands have been shown to facilitate these reactions at room temperature. organic-chemistry.org

Negishi Reaction : This reaction couples an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. nih.gov

Kumada Coupling : This reaction utilizes a Grignard reagent and an organic halide with a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.orgresearchgate.netnih.gov It is a cost-effective method for creating unsymmetrical biaryls. organic-chemistry.org This reaction can be used to synthesize 2-(4-fluorophenyl)thiophene, an intermediate for canagliflozin. google.com

Stille Reaction : This reaction couples an organotin compound with an organic halide. wikipedia.orglibretexts.org It is widely used due to the air and moisture stability of the organotin reagents. wikipedia.org

Table 1: Overview of Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Reactant 1 | Reactant 2 | Catalyst | Key Features |

|---|---|---|---|---|

| Heck | Aryl/Vinyl Halide | Alkene | Palladium | Forms substituted alkenes. organic-chemistry.org |

| Sonogashira | Aryl/Vinyl Halide | Terminal Alkyne | Palladium/Copper | Synthesizes substituted alkynes. organic-chemistry.orgnih.gov |

| Negishi | Organozinc Compound | Organic Halide | Nickel/Palladium | Couples organozinc reagents. nih.gov |

| Kumada | Grignard Reagent | Organic Halide | Nickel/Palladium | Utilizes readily available Grignard reagents. wikipedia.orgorganic-chemistry.org |

| Stille | Organotin Compound | Organic Halide | Palladium | Tolerates a wide range of functional groups. wikipedia.orglibretexts.org |

Synthesis of Extended Conjugated Biphenyl Systems

The cross-coupling reactions mentioned above are particularly valuable for the synthesis of extended conjugated systems based on the biphenyl framework. By carefully selecting the coupling partners, it is possible to introduce additional aromatic rings, alkynes, or alkenes, thereby extending the π-system of the molecule. These extended conjugated systems are of significant interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis of symmetrical 4,4'-biphenyl derivatives with perfluoroalkyl chains has been reported, and their liquid crystalline properties were investigated. sctunisie.org

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Biphenyl System

The reactivity of the biphenyl core in this compound towards substitution reactions is dictated by the electronic properties of its two substituents: the fluorine atom and the bromomethyl group. These groups are on separate phenyl rings, and their influence on electrophilic and nucleophilic aromatic substitution is distinct.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. The substituents on the ring determine the rate and regioselectivity of the reaction.

Influence of the Fluoro Group: The fluorine atom on one of the phenyl rings is an ortho-, para-directing group due to its ability to donate a lone pair of electrons via resonance. However, due to its high electronegativity, it is also a deactivating group, withdrawing electron density from the ring inductively.

Influence of the Bromomethyl Group: The bromomethyl group (-CH₂Br) on the other ring is also deactivating due to the electron-withdrawing inductive effect of the bromine atom. Like other alkyl groups, it is considered ortho-, para-directing.

Given that both rings are deactivated, forcing conditions would be required for electrophilic substitution to occur. The substitution pattern would be complex, with potential for substitution on either ring at the positions ortho to the existing substituents.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.comlibretexts.org This reaction is mechanistically distinct from SN1 and SN2 reactions and requires specific conditions. masterorganicchemistry.com

The SNAr mechanism typically proceeds via an addition-elimination pathway, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The reaction is greatly facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as these groups stabilize the negative charge of the intermediate. masterorganicchemistry.comlibretexts.org

In the case of this compound, the fluorine atom could potentially act as a leaving group in an SNAr reaction. Fluorine is often an excellent leaving group in SNAr reactions, sometimes better than heavier halogens, because the rate-determining step is the initial attack by the nucleophile, which is accelerated by fluorine's strong inductive electron withdrawal. masterorganicchemistry.com However, for the fluorine on the 4'-position to be displaced, a strongly activating group would need to be present on that same ring. The 4-(bromomethyl)phenyl group, while weakly deactivating, is not a sufficiently strong electron-withdrawing group to activate the fluorinated ring for SNAr under standard conditions.

Therefore, direct nucleophilic aromatic substitution on the C-F bond of this compound is unlikely. The far more favorable site for nucleophilic attack is the electrophilic benzylic carbon of the bromomethyl group, leading to the displacement of the bromide ion in a standard SN2 reaction.

Table 1: Summary of Aromatic Substitution Reactivity

| Reaction Type | Reactivity of Biphenyl Core | Key Factors |

|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Low | Both rings are deactivated by the inductive effects of the fluorine and bromomethyl substituents. Reaction requires harsh conditions. |

| Nucleophilic Aromatic Substitution (SNAr) | Very Low | The C-F bond is a potential reaction site, but the ring lacks the necessary strong electron-withdrawing group (ortho/para) to stabilize the Meisenheimer intermediate. Nucleophilic attack occurs preferentially at the bromomethyl group. |

Radical Reactions and Polymerization Initiatives of this compound

The presence of a bromomethyl group makes this compound a key substrate for radical reactions and a valuable initiator in controlled radical polymerization.

Radical Reactions

The carbon-bromine bond in the benzylic position is relatively weak and susceptible to homolytic cleavage to form a stabilized benzylic radical. This radical is stabilized by resonance delocalization of the unpaired electron across the adjacent phenyl ring.

This transformation can be initiated by various methods:

Thermal or Photochemical Initiation: Using radical initiators such as azobisisobutyronitrile (AIBN) with heat or UV light. uchicago.edu

Redox Initiation: Using transition metal complexes, a foundational principle in Atom Transfer Radical Polymerization (ATRP).

Once formed, the 4-fluoro-1,1'-biphenyl-4-yl-methyl radical can participate in various radical-mediated transformations, including hydrogen atom abstraction, addition to double bonds, or coupling reactions.

Polymerization Initiatives

A significant application of this compound is its use as an initiator for controlled radical polymerization techniques, particularly Atom Transfer Radical Polymerization (ATRP). In this context, the molecule provides the initiating site from which a polymer chain is grown.

The general process for ATRP initiation using this compound is as follows:

Activation: A transition metal complex in a lower oxidation state (e.g., Cu(I)Br) abstracts the bromine atom from this compound. This generates the stabilized benzylic radical and the metal complex in a higher oxidation state (e.g., Cu(II)Br₂).

Initiation/Propagation: The generated radical adds across the double bond of a monomer (e.g., styrene, methyl methacrylate), creating a new carbon-carbon bond and a new radical species at the end of the monomer unit. This process repeats, propagating the polymer chain.

Deactivation: The metal complex in the higher oxidation state can donate the halogen atom back to the growing polymer chain end, reforming a dormant species and the lower oxidation state metal complex. This reversible activation/deactivation process allows for controlled chain growth, leading to polymers with predictable molecular weights and narrow molecular weight distributions.

The use of this compound as an initiator results in polymers that incorporate the 4'-fluoro-1,1'-biphenyl moiety as an end-group. This can be used to impart specific properties to the resulting polymer, such as increased thermal stability, modified solubility, or specific optical and electronic characteristics for applications in materials science.

Table 2: Role in Atom Transfer Radical Polymerization (ATRP)

| Step | Description | Chemical Species Involved |

|---|---|---|

| Initiator | The source of the initial radical. | This compound |

| Catalyst | Transition metal complex that facilitates the reversible halogen abstraction. | e.g., Cu(I)Br / Ligand |

| Activation | The catalyst abstracts the bromine atom to form the initiator radical and the oxidized catalyst. | 4-fluoro-1,1'-biphenyl-4-yl-methyl radical + Cu(II)Br₂ / Ligand |

| Propagation | The radical adds to monomer units, growing the polymer chain. | Polymer-Monomer Radical |

| Deactivation | The oxidized catalyst transfers the bromine atom back to the growing chain, creating a dormant polymer chain. | Polymer-Br + Cu(I)Br / Ligand |

| Resulting Polymer | A polymer chain with a 4'-fluoro-1,1'-biphenyl end-group. | (4'-fluoro-[1,1'-biphenyl]-4-yl)methyl-[Polymer Chain]-Br |

Applications of 4 Bromomethyl 4 Fluoro 1,1 Biphenyl As a Key Building Block in Advanced Chemical Syntheses

Precursors for Medicinal Chemistry Scaffoldsbenchchem.comderpharmachemica.com

In the realm of medicinal chemistry, 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl serves as a crucial starting material for the creation of diverse molecular scaffolds, which form the core structures of new therapeutic agents. The presence of the bromomethyl group provides a reactive site for nucleophilic substitution, enabling the attachment of various functional groups and the construction of larger, more complex molecules.

Development of Biphenyl-Based Moieties for Biologically Relevant Compoundsderpharmachemica.com

The biphenyl (B1667301) moiety is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous biologically active compounds. The fluorinated biphenyl core of this compound is a key structural element that can be incorporated into larger molecules to enhance their biological activity. The introduction of fluorine can influence factors such as metabolic stability and binding affinity to biological targets.

Synthesis of Specific Chemical Scaffolds (e.g., tetrazole derivatives)derpharmachemica.comgoogle.com

A significant application of this compound is in the synthesis of tetrazole derivatives. derpharmachemica.com Tetrazoles are a class of heterocyclic compounds known for their wide range of biological activities. In a typical synthesis, the bromomethyl group of the biphenyl compound is reacted with a tetrazole-containing nucleophile to form the desired product. derpharmachemica.comgoogle.com This approach has been utilized in the development of novel compounds with potential therapeutic applications. derpharmachemica.comnih.gov For instance, a series of novel biphenyl tetrazole compounds were prepared from secondary amides by reaction with phosphorus pentachloride and sodium azide, followed by benzylic bromination and condensation. derpharmachemica.com

| Starting Material | Reagents | Product |

| 4'-Methyl-biphenyl-2-carbonitrile | 1. PCl5, NaN32. N-Bromosuccinimide3. N-methyl piperazine | Biphenyl tetrazole derivatives |

Preparation of Functionalized Biphenyls for Structure-Activity Relationship (SAR) Studiesnih.govnih.gov

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. nih.govnih.gov By systematically modifying the structure of a lead compound and evaluating the resulting changes in activity, chemists can identify the key structural features required for optimal therapeutic effect. nih.gov this compound is a valuable tool in such studies, as the reactive bromomethyl group allows for the facile introduction of a wide variety of substituents onto the biphenyl scaffold. This enables the generation of a library of related compounds, each with a unique structural modification, which can then be screened for biological activity to build a comprehensive SAR profile.

Building Blocks for Advanced Materials Science and Engineeringbenchchem.comsctunisie.org

Beyond its applications in medicine, this compound is also a valuable building block in the field of materials science. Its rigid biphenyl core and the presence of the fluorine atom can impart desirable properties such as thermal stability and specific electronic characteristics to the resulting materials. sctunisie.org

Organic Semiconductors and Optoelectronic Materialsnih.govresearchgate.netrsc.org

Organic semiconductors are a class of materials that have garnered significant interest for their potential use in a variety of electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.govresearchgate.net The performance of these devices is highly dependent on the molecular structure of the organic semiconductor used. The biphenyl scaffold of this compound can be incorporated into larger conjugated systems to create novel organic semiconductors with tailored electronic properties. rsc.org The introduction of fluorine can influence the energy levels of the material, which in turn affects its charge transport characteristics. nih.gov

| Material Class | Key Structural Feature | Potential Application |

| Organic Semiconductors | Extended π-conjugated systems | Organic Field-Effect Transistors (OFETs) |

| Optoelectronic Materials | Fluorinated biphenyl core | Organic Light-Emitting Diodes (OLEDs) |

Liquid Crystals and Display Technologiessctunisie.org

Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. They are the primary component of the displays found in a wide range of electronic devices. The rod-like shape of the biphenyl moiety in this compound makes it a suitable component for the design of liquid crystalline materials. sctunisie.org By incorporating this biphenyl unit into larger molecules, it is possible to create new liquid crystals with specific phase behaviors and electro-optical properties, which are crucial for the development of advanced display technologies. Symmetrical fluorinated 4,4'-biphenyl derivatives have been synthesized and their thermotropic properties have been examined, showing that compounds with longer fluoroalkyl chains exhibit higher transition temperatures and melting points. sctunisie.org

Intermediates in Agrochemical Research and Development

The development of new, effective, and environmentally safer agrochemicals is a continuous effort in chemical research. Fluorine-containing compounds represent a significant and growing class of commercial pesticides, including fungicides and insecticides. nih.gov The inclusion of fluorine can dramatically enhance a molecule's biological activity, metabolic stability, and uptake by the target organism. researchgate.netmdpi.com

This compound serves as a key intermediate in the synthesis of novel agrochemicals by combining the benefits of a fluorinated aromatic system with a versatile reactive site. researchgate.net

Synthetic Utility in Agrochemicals:

Scaffold for Active Ingredients: The fluorinated biphenyl structure acts as a core scaffold. The bromomethyl group is readily displaced by various nucleophiles, allowing for the facile introduction of different pharmacophores or toxophores (the active parts of the pesticide molecule).

Fungicide Development: Many modern fungicides are complex molecules containing heterocyclic rings or specific amide linkages. nih.govnih.gov Researchers can synthesize a wide array of potential fungicide candidates by reacting this compound with different nitrogen-containing heterocycles or amine precursors. The resulting compounds are then screened for activity against various fungal pathogens. researchgate.net

Table 2: Impact of Fluorine Substitution on Fungicidal Activity This table illustrates the common observation in agrochemical research where the substitution of other halogens with fluorine enhances biological activity.

| Compound Type | Terminal Group | Inhibition Rate |

| Umbelliferone (B1683723) Derivative 1 | -Br (Bromine) | ~30% |

| Umbelliferone Derivative 2e | -F (Fluorine) | ~65% |

| Data sourced from a study on the synthesis of fungicidal umbelliferone derivatives. mdpi.com |

Contributions to Supramolecular Chemistry and Molecular Recognition Systems

Supramolecular chemistry focuses on the design and synthesis of large, complex assemblies held together by non-covalent interactions. These systems, such as host-guest complexes, macrocycles, and molecular cages, are capable of molecular recognition, catalysis, and sensing. The construction of these architectures requires building blocks with well-defined shapes and reactive sites for linking them together.

This compound is an excellent candidate for such a building block due to its defined geometry and reactive handle.

Synthesis of Macrocycles: The compound's two distinct ends—the fluorophenyl group and the bromomethyl-substituted phenyl group—along with its rigid, linear shape, make it an ideal component for constructing large cyclic molecules (macrocycles). For example, it can be used in reactions to form enlarged analogues of well-known host molecules like calixarenes. rsc.orgscispace.com The bromomethyl group provides a reliable reaction site for cyclization reactions. nih.gov

Host-Guest Systems: Macrocycles derived from this building block can possess a cavity capable of encapsulating smaller guest molecules. The fluorinated interior of such a host can create unique binding properties, allowing for the selective recognition of specific guests based on size, shape, and electronic complementarity.

Functional Supramolecular Materials: By attaching this building block to larger platforms or polymer backbones, new materials with recognition capabilities can be developed. The fluorinated biphenyl units can act as specific binding sites, leading to applications in chemical sensing, separations, or targeted delivery systems. The synthesis of calixarene (B151959) derivatives, for example, has led to systems with demonstrated antibacterial and antitumor activities. nih.gov

Advanced Analytical and Spectroscopic Characterization of 4 Bromomethyl 4 Fluoro 1,1 Biphenyl and Its Synthetic Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the precise connectivity and spatial arrangement of atoms within a molecule can be established.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl, recorded in deuterated chloroform (B151607) (CDCl₃), the signals corresponding to the distinct proton environments are well-resolved.

The most characteristic signal is a singlet observed at approximately 4.55 ppm. rsc.org This signal, integrating to two protons, is assigned to the methylene (B1212753) protons (-CH₂Br) of the bromomethyl group. Its downfield shift is indicative of the deshielding effect of the adjacent electronegative bromine atom.

The aromatic region of the spectrum displays a more complex set of signals. A series of multiplets between δ 7.11 and δ 7.57 ppm corresponds to the eight aromatic protons of the biphenyl (B1667301) core. rsc.org Specifically, the protons on the fluorinated ring appear as a multiplet around 7.11-7.16 ppm, while the protons on the bromomethyl-substituted ring are observed in the 7.45-7.57 ppm range. rsc.org The coupling patterns in this region, though complex, are consistent with two para-substituted benzene (B151609) rings.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 4.55 | Singlet (s) | 2H | -CH₂Br |

| 7.11 - 7.16 | Multiplet (m) | 2H | Aromatic protons (fluorinated ring) |

| 7.45 - 7.57 | Multiplet (m) | 6H | Aromatic protons (bromomethyl-substituted and fluorinated rings) |

Data recorded in CDCl₃ at 300 MHz. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The carbon atom of the methylene group (-CH₂Br) is expected to appear significantly downfield, likely in the range of 30-35 ppm, due to the direct attachment of the bromine atom. docbrown.info

The aromatic region will display a number of distinct signals for the twelve carbon atoms of the biphenyl core.

Fluorinated Ring: The carbon atom directly bonded to the fluorine (C-4') will exhibit a large one-bond carbon-fluorine coupling (¹JC-F) and its chemical shift will be significantly affected, typically appearing around 160-164 ppm (d, ¹JC-F ≈ 245-250 Hz). The carbons ortho to the fluorine (C-3'/C-5') will show a smaller two-bond coupling (²JC-F) and appear around 115-116 ppm. The carbon ipso to the other ring (C-1') will be found around 135-137 ppm.

Bromomethyl-substituted Ring: The carbon bearing the bromomethyl group (C-4) is expected around 138-140 ppm. The ipso-carbon (C-1) would be anticipated near 140-142 ppm. The remaining aromatic carbons (C-2/C-6 and C-3/C-5) would resonate in the typical aromatic region of 127-130 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Predicted Shift (δ) ppm | Assignment | Notes |

|---|---|---|

| ~33 | -CH₂Br | Influenced by electronegative Br. docbrown.info |

| ~116 | C-3', C-5' | ortho to F, shows ²JC-F coupling. chemicalbook.comnih.gov |

| ~128 | C-2', C-6' | meta to F, shows ³JC-F coupling. chemicalbook.comnih.gov |

| ~129 | C-3, C-5 | meta to -CH₂Br group. |

| ~130 | C-2, C-6 | ortho to -CH₂Br group. |

| ~137 | C-1' | Ipso-carbon, adjacent to unsubstituted ring. |

| ~139 | C-4 | Carbon bearing the -CH₂Br group. |

| ~141 | C-1 | Ipso-carbon, adjacent to fluorinated ring. |

| ~162 | C-4' | Directly attached to F, shows large ¹JC-F. chemicalbook.comnih.gov |

These are predicted values based on substituent effects and data from analogous compounds.

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR)

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that provides specific information about the fluorine atom's environment. nist.gov Since ¹⁹F has a spin of ½ and a high gyromagnetic ratio, it yields sharp signals over a wide chemical shift range, making it an excellent tool for characterizing fluorinated compounds. bldpharm.com For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom in the molecule. This signal would likely appear as a multiplet due to coupling with the nearby aromatic protons. The chemical shift for the fluorine in a para-substituted fluorobiphenyl typically falls in the range of -160 to -170 ppm. rsc.org This characteristic shift confirms the presence and electronic environment of the fluorine substituent on the biphenyl framework.

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments is employed. libretexts.orgbas.bg

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. libretexts.org For this compound, COSY spectra would show correlations between adjacent protons in each of the aromatic rings, helping to trace the connectivity within each ring system. However, it would not show correlations between the two separate rings or to the bromomethyl group.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). princeton.edu This is crucial for assigning which proton signal corresponds to which carbon signal. nih.gov The spectrum would show a cross-peak connecting the methylene proton signal (~4.55 ppm) to the methylene carbon signal (~33 ppm). Similarly, each aromatic proton signal would be correlated to its directly attached aromatic carbon signal, greatly simplifying the assignment of the crowded aromatic region of the ¹³C NMR spectrum.

Correlations from the methylene protons (-CH₂) to the quaternary carbon (C-4) and the ortho carbons (C-3/C-5) of the same ring, confirming the attachment of the bromomethyl group.

Crucially, correlations would be observed between the protons on one ring and the ipso-carbon of the other ring (e.g., from H-2'/H-6' to C-1 and from H-2/H-6 to C-1'), providing definitive evidence of the biphenyl linkage.

Together, these 2D NMR techniques provide a complete and unambiguous picture of the molecular structure of this compound. bas.bg

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. libretexts.org

For this compound, the molecular ion peak [M]⁺• would be expected at an m/z corresponding to its molecular weight. The presence of bromine, with its two isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, would result in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.

The fragmentation of this molecule under electron ionization (EI) would likely proceed through several key pathways:

Alpha-Cleavage: The most facile fragmentation would be the cleavage of the C-Br bond to lose a bromine radical (•Br), resulting in a stable benzyl-type carbocation. This fragment [M-Br]⁺ would be a prominent peak in the spectrum. nih.gov

Loss of the Bromomethyl Radical: Cleavage of the bond between the phenyl ring and the methylene carbon would result in the loss of a bromomethyl radical (•CH₂Br), leading to a fluorobiphenyl cation.

Biphenyl Cleavage: Fragmentation of the bond connecting the two phenyl rings can also occur.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule and its fragments. thermofisher.comresearchgate.net This is a critical tool for confirming the identity of a newly synthesized compound.

The theoretical exact mass of the molecular ion of this compound (C₁₃H₁₀BrF) can be calculated with high precision. This experimental value, when matched with the theoretical calculation to within a few parts per million (ppm), confirms the molecular formula.

Table 3: Calculated HRMS Data for this compound and Key Fragments

| Ion Formula | Description | Calculated Exact Mass (m/z) |

|---|---|---|

| [C₁₃H₁₀⁷⁹BrF]⁺• | Molecular Ion (M⁺•) | 263.9950 |

| [C₁₃H₁₀⁸¹BrF]⁺• | Molecular Ion (M+2⁺•) | 265.9930 |

| [C₁₃H₁₀F]⁺ | Fragment [M-Br]⁺ | 185.0761 |

| [C₁₂H₈F]⁺ | Fragment [M-CH₂Br]⁺ | 171.0604 |

Calculations are for the most abundant isotopes.

The high accuracy of HRMS allows for the confident assignment of elemental formulas to fragment ions, providing powerful support for the proposed fragmentation pathways and reinforcing the structural elucidation derived from NMR spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. The technique separates the compound from any impurities based on its boiling point and polarity before subjecting it to mass analysis. In the mass spectrometer, the molecule undergoes electron ionization, leading to the formation of a molecular ion (M⁺) and various fragment ions. The resulting mass spectrum is a unique fingerprint of the compound.

The fragmentation of this compound is predictable based on its structure. The molecular ion peak would correspond to the molecule's mass. Key fragmentation pathways would include the loss of the bromine atom, which is a good leaving group, and cleavage of the bromomethyl group. miamioh.edu Fragmentation of the biphenyl core itself is also expected. nih.govnih.gov Analysis of related compounds, such as 4-fluoro-1,1'-biphenyl and 4-(bromomethyl)-biphenyl, provides insight into the expected fragmentation pattern. nih.govnist.gov The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion and bromine-containing fragments (M⁺ and M+2 peaks of nearly equal intensity). miamioh.edu

Table 1: Predicted GC-MS Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 266/268 | [C₁₃H₁₀BrF]⁺ | Molecular Ion (M⁺) |

| 187 | [C₁₃H₁₀F]⁺ | Loss of Br radical |

| 171 | [C₁₂H₈F]⁺ | Loss of CH₂Br radical |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, provides detailed information about the functional groups and molecular structure of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. d-nb.infomdpi.com Each functional group absorbs at a characteristic frequency, allowing for structural confirmation. For this compound, key absorption bands can be predicted based on its constituent parts. Spectra of related compounds like 4-fluoro-1,1'-biphenyl and other brominated biphenyls help in assigning these bands. chemicalbook.comspectrabase.com

The spectrum would be dominated by absorptions from the aromatic rings. The C-F stretch gives a strong band in the fingerprint region. The aliphatic C-H stretching of the bromomethyl group and the C-Br stretching vibration are also key diagnostic peaks.

Table 2: Predicted FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic |

| 2970-2950 | C-H Stretch | Aliphatic (CH₂) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1250-1210 | C-F Stretch | Fluoroaromatic |

| 1270-1250 | CH₂ Wag | Bromomethyl |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR. It involves scattering of monochromatic light from a laser source. The resulting spectrum shows vibrational modes that are "Raman active." While FTIR is sensitive to polar bonds and asymmetrical vibrations, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. Therefore, the symmetric stretching of the biphenyl backbone would be particularly prominent in the Raman spectrum. Data from related compounds, such as 4'-Bromomethyl-2-cyanobiphenyl, indicates the regions where characteristic peaks would appear. spectrabase.com

Table 3: Predicted Raman Spectral Data for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3050 | C-H Stretch | Aromatic |

| 1610-1580 | Ring Quadrant Stretch | Aromatic Ring |

| 1300-1280 | Inter-ring C-C Stretch | Biphenyl |

| 1250-1210 | C-F Stretch | Fluoroaromatic |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. nih.gov While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as 4-cyano-4'-n-undecyloxybiphenyl and 4-fluorobiphenyl, allows for an educated prediction of its solid-state characteristics. iaea.orgnih.gov

Biphenyl derivatives often crystallize in monoclinic or orthorhombic systems. nih.govresearchgate.netresearchgate.net A key structural feature of biphenyls is the torsion angle (dihedral angle) between the planes of the two phenyl rings. In the solid state, this angle is a balance between steric hindrance from the ortho substituents (absent in this case) and crystal packing forces. For 4-fluorobiphenyl, the molecule is nearly planar in the crystal. nih.gov The presence of the larger bromomethyl group on the other ring would likely induce a greater twist. The crystal packing would be influenced by intermolecular interactions such as C-H···F and C-H···π hydrogen bonds.

Table 4: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value/System | Basis of Prediction |

|---|---|---|

| Crystal System | Monoclinic | Common for substituted biphenyls iaea.orgnih.gov |

| Space Group | P2₁/c or C2/c | Common for centrosymmetric and non-chiral molecules iaea.orgnih.gov |

| Torsion Angle | 20° - 40° | Increased twist due to CH₂Br group vs. fluorine |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for separating this compound from starting materials, byproducts, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment of non-volatile compounds like this compound. Reversed-phase HPLC is the most common mode used for molecules of this type. sielc.comsigmaaldrich.com In this setup, the compound is separated based on its hydrophobic interactions with a non-polar stationary phase.

A typical HPLC method would utilize a C18 (octadecylsilyl) column. The mobile phase would likely be a gradient mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer. nih.govresearchgate.net Detection is commonly performed using an ultraviolet (UV) detector, set to a wavelength where the biphenyl chromophore absorbs strongly, typically around 254 nm. The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Table 5: Typical HPLC Method for Purity Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Separation based on hydrophobicity |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component |

| Gradient | 10% B to 90% B over 20 min | Elution of compounds with varying polarities |

| Flow Rate | 1.0 mL/min | Standard analytical flow |

| Column Temperature | 40 °C | Ensures reproducibility of retention time nih.govresearchgate.net |

| Injection Volume | 10 µL | Standard sample introduction |

Gas Chromatography (GC)

Gas Chromatography (GC) is a cornerstone analytical technique for the separation and analysis of volatile and semi-volatile compounds, making it highly suitable for the characterization of this compound and its synthetic adducts. The method's high resolution, sensitivity, and reproducibility allow for the effective separation of complex mixtures and the quantification of individual components. When coupled with mass spectrometry (GC-MS), it provides unequivocal identification of the parent compound, its impurities, and derivatives formed during synthetic modifications.

The analysis of halogenated biphenyls by GC is a well-established field, with extensive research on related compounds such as polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs). nih.govrsc.org The methodologies developed for these compounds serve as an excellent foundation for establishing analytical protocols for this compound. The key to a successful GC separation lies in the selection of an appropriate stationary phase, temperature program, and detector.

Column Selection and Separation Principles

The choice of the capillary column's stationary phase is critical for achieving optimal separation. For halogenated aromatic compounds, non-polar or mid-polar stationary phases are typically employed.

Non-polar columns , such as those with a 100% dimethylpolysiloxane (e.g., DB-1) or a 5% phenyl-95% dimethylpolysiloxane (e.g., DB-5) stationary phase, separate compounds primarily based on their boiling points and van der Waals interactions. These are effective for general-purpose analysis and for separating isomers of halogenated biphenyls. rsc.org

The elution order of halogenated biphenyls is influenced by the number and position of the halogen substituents. For synthetic adducts of this compound, where the bromomethyl group is reacted to form ethers, esters, or other derivatives, the retention time will shift. Generally, an increase in molecular weight and a decrease in volatility will lead to a longer retention time.

Detection Systems

Several detectors can be used for the analysis of this compound:

Electron Capture Detector (ECD): This detector is highly sensitive to electrophilic compounds, particularly those containing halogens. It is an excellent choice for trace-level quantification of the target compound and its halogenated adducts. nih.gov

Mass Spectrometry (MS): When coupled with GC, MS provides definitive identification by furnishing mass spectra of the eluting compounds. The fragmentation patterns are unique to a molecule's structure and can be used to confirm the identity of this compound and to elucidate the structure of its unknown synthetic adducts. nih.govnih.gov Electron Ionization (EI) is a common technique, though Negative Chemical Ionization (NCI) can offer enhanced sensitivity for certain halogenated compounds. nih.gov

Research Findings and Methodological Data

While specific GC methods for this compound are not extensively published, data from closely related halogenated biphenyls provide a clear blueprint for its analysis. For instance, the analysis of PCBs and other alkyl halides demonstrates the typical parameters required for robust and sensitive detection. rsc.orgmdpi.com The following table summarizes representative GC conditions used for the analysis of analogous compounds, which would be applicable for method development for this compound.

| Parameter | Typical Conditions for Halogenated Biphenyls |

| GC System | Gas chromatograph with split/splitless injector |

| Column | USP Phase G43 (6% cyanopropyl; 94% polydimethylsiloxane) mdpi.com or DB-1/SPB-608 rsc.org |

| Column Dimensions | 30-60 m length x 0.25-0.32 mm I.D. x 0.25-1.8 µm film thickness rsc.orgmdpi.com |

| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min) mdpi.com |

| Injector Temperature | 200-250 °C |

| Oven Program | Initial temp: 120 °C (hold 5 min), Ramp: 5 °C/min to 250 °C (hold 6 min) mdpi.com |

| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) |

| MS Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) nih.gov |

This table presents a compilation of typical parameters from referenced studies on analogous compounds and serves as a guide for method development.

Analysis of Synthetic Adducts

GC analysis is an invaluable tool for monitoring the progress of reactions involving this compound. When it is used as a synthetic intermediate, the bromomethyl group is typically the site of reaction. For example, in a nucleophilic substitution reaction where the bromine is replaced by a methoxy (B1213986) group to form 4-(methoxymethyl)-4'-fluoro-1,1'-biphenyl, the resulting adduct will have a different retention time. The disappearance of the starting material's peak and the appearance of a new peak corresponding to the product can be monitored to determine reaction completion. GC-MS would be used to confirm the mass of the new peak, verifying the successful synthesis of the desired adduct. nih.gov

Computational and Theoretical Investigations of 4 Bromomethyl 4 Fluoro 1,1 Biphenyl

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy.

The conformational preferences are determined by calculating the molecule's total energy while systematically varying this dihedral angle. The lowest energy conformation corresponds to the most stable arrangement of the atoms. For biphenyl (B1667301) systems, there is a balance between the stabilizing effect of π-conjugation, which favors a planar structure (0° dihedral angle), and the destabilizing steric hindrance between the ortho-hydrogens on the two rings, which favors a twisted conformation. DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can reliably predict this equilibrium geometry. scielo.org.mx In similar fluorinated biphenyl compounds, DFT calculations have shown excellent agreement with experimental results obtained from X-ray diffraction. nih.govresearchgate.net The calculations would yield optimized bond lengths, bond angles, and the crucial dihedral angle, providing a detailed picture of the molecule's ground-state geometry.

Table 1: Representative Calculated Geometrical Parameters for 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl using DFT (Note: Data are representative examples for illustrative purposes)

| Parameter | Value |

|---|---|

| C-C (inter-ring) Bond Length | 1.485 Å |

| C-F Bond Length | 1.352 Å |

| C-Br Bond Length | 1.965 Å |

Frontier Molecular Orbital (FMO) theory is a powerful model for predicting chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgtaylorandfrancis.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO. The energy of the HOMO (EHOMO) is related to the molecule's ionization potential, while the energy of the LUMO (ELUMO) is related to its electron affinity. The difference between these energies, the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability, whereas a small gap indicates that the molecule is more reactive. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the biphenyl ring system, which is rich in π-electrons. The LUMO is likely to have significant contributions from the antibonding orbitals of the biphenyl system and the C-Br bond, suggesting that this site is susceptible to nucleophilic attack. Visualizing these orbitals helps identify reactive sites within the molecule.

Table 2: Representative FMO Energies for this compound (Note: Data are representative examples for illustrative purposes)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.52 |

| LUMO | -0.85 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the detailed pathways of chemical reactions. By mapping the potential energy surface, these methods can identify transition states, intermediates, and the associated activation energies, providing a step-by-step understanding of how reactants are converted into products. montclair.edu

For this compound, a key reaction of interest is the nucleophilic substitution at the benzylic carbon of the bromomethyl group. Computational studies, again using DFT, can be employed to model the reaction pathway of, for example, an SN2 reaction with a nucleophile like cyanide (CN⁻). The calculations would involve:

Locating Reactants and Products: Optimizing the geometries of the starting material and the final product.

Identifying the Transition State: Searching for the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction. The transition state structure would show the simultaneous breaking of the C-Br bond and the formation of the C-Nu bond.

Calculating Activation Energy: Determining the energy difference between the reactants and the transition state.

This analysis provides quantitative data on reaction kinetics and can help explain the regioselectivity and stereoselectivity of reactions involving the compound.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are used to model the behavior of systems containing many molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into dynamic processes and intermolecular interactions. nih.gov

For this compound, MD simulations could be applied to study several phenomena:

Solvation: Simulating the molecule in a solvent like water or an organic solvent to understand how solvent molecules arrange around the solute and to calculate properties like the free energy of solvation.

Crystal Packing: Modeling the interactions between molecules in the solid state to predict crystal structure and polymorphism.

Interaction with Biomolecules: If the compound is being investigated for biological applications, MD simulations can model its binding to a target protein or enzyme, revealing the key intermolecular forces (e.g., hydrogen bonds, van der Waals interactions, electrostatic interactions) that stabilize the complex. nih.gov

These simulations provide a dynamic picture of how this compound interacts with its environment, which is crucial for applications in materials science and medicinal chemistry.

Prediction of Spectroscopic Parameters

Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which is invaluable for structure elucidation and the interpretation of experimental data.

NMR Chemical Shifts: Quantum mechanical methods, particularly DFT, can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, and ¹⁹F) with reasonable accuracy. nih.govliverpool.ac.uk The calculation involves determining the magnetic shielding tensor for each nucleus in the optimized molecular structure. Predicted shifts are often compared to an internal standard (like tetramethylsilane) and can be scaled to better match experimental values. researchgate.net For fluorinated compounds, predicting ¹⁹F NMR shifts is particularly useful due to the high sensitivity of the fluorine nucleus to its chemical environment. nih.govuni-muenchen.de

Vibrational Frequencies: The same quantum chemical calculations used for geometry optimization can also be used to compute the vibrational frequencies of the molecule. wisc.edu This is achieved by calculating the second derivatives of the energy with respect to atomic displacements (the Hessian matrix). The resulting frequencies correspond to the molecule's normal modes of vibration and can be used to simulate the infrared (IR) and Raman spectra. avcr.cz Comparing the computed spectrum to the experimental one aids in the assignment of vibrational bands to specific functional groups and motions within the molecule.

Table 3: Representative Predicted ¹H and ¹⁹F NMR Chemical Shifts for this compound (Note: Data are representative examples for illustrative purposes, referenced to TMS for ¹H)

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| CH₂ (Bromomethyl) | 4.55 |

| Aromatic H (ortho to CH₂Br) | 7.48 |

| Aromatic H (meta to CH₂Br) | 7.62 |

| Aromatic H (ortho to F) | 7.55 |

| Aromatic H (meta to F) | 7.18 |

Design of Novel Derivatization Pathways using Computational Chemistry

Computational chemistry is not only used to study existing molecules but also to design new ones with desired properties. This in silico design process can significantly accelerate the discovery of new materials, drugs, and other functional molecules by prioritizing synthetic targets. nih.gov

Starting with the this compound scaffold, computational tools can be used to explore novel derivatization pathways. For instance, one could investigate the effect of replacing the bromine atom with a wide range of other functional groups (e.g., -OH, -CN, -N₃, -SR). For each virtual derivative, the following properties could be rapidly calculated:

Electronic Properties: How does the new substituent alter the HOMO-LUMO gap and the molecular electrostatic potential?

Reactivity: Is the new derivative predicted to be more or less stable? How are its reaction profiles affected?

Intermolecular Interactions: Using docking simulations or MD, how does the modification affect its binding affinity to a specific target or its solubility?

This computational screening allows chemists to identify a small number of the most promising candidates for actual laboratory synthesis, saving considerable time and resources.

Future Research Directions and Emerging Trends for 4 Bromomethyl 4 Fluoro 1,1 Biphenyl

The strategic placement of a reactive bromomethyl group and an electron-withdrawing fluorine atom on a biphenyl (B1667301) scaffold makes 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl a valuable building block in synthetic chemistry. Future research is poised to capitalize on its unique reactivity and properties, pushing the boundaries of chemical synthesis, materials science, and medicinal chemistry. Key emerging trends focus on enhancing synthetic efficiency, exploring novel reactivity, and designing next-generation materials.

常见问题

Q. What are the standard synthetic routes for preparing 4-(bromomethyl)-4'-fluoro-1,1'-biphenyl, and how is purity validated?

The compound is synthesized via palladium-catalyzed cross-coupling reactions. For example, 2f (this compound) was prepared in 73% yield using a bromomethylation step, confirmed by H NMR (δ 7.57–7.45 ppm for aromatic protons and δ 4.55 ppm for the bromomethyl group) . Purity is validated using high-resolution mass spectrometry (HRMS) and chromatography (e.g., flash chromatography with DCM/hexane eluent) .

Q. How is nuclear magnetic resonance (NMR) spectroscopy applied to characterize this compound?

H NMR and F NMR are critical for structural confirmation. For this compound, H NMR shows distinct signals for the bromomethyl group (δ 4.55 ppm, singlet) and aromatic protons (δ 7.57–7.45 ppm) . F NMR (376 MHz, CDCl) detects the fluorine substituent at δ -160 to -170 ppm, consistent with para-substituted fluorobiphenyls .

Q. What purification strategies are effective for isolating this compound?

- Chromatography : Flash chromatography using gradients of petroleum ether/ethyl acetate (20:1 or 100:1) or DCM/hexane (1:1) .

- Recrystallization : Ethanol is a common solvent for recrystallizing fluorinated biphenyl derivatives, yielding colorless plates .

Advanced Research Questions

Q. How do dual nickel/palladium catalytic systems improve cross-coupling efficiency in synthesizing fluorinated biphenyl derivatives?

Ni/Pd systems enable reductive cross-coupling under mild conditions (e.g., 65°C), reducing side reactions. For example, 4-(tert-butyl)-4'-fluoro-1,1'-biphenyl (a structural analog) was synthesized with high regioselectivity using this method . Optimizing ligand choice (e.g., phosphine ligands) and stoichiometry of metal catalysts enhances yield and minimizes dehalogenation of the bromomethyl group .

Q. What are the stability challenges of the bromomethyl group, and how are they mitigated during reactions?

The bromomethyl group is prone to hydrolysis or unintended substitution. To stabilize it:

Q. How is this compound utilized as an intermediate in bioactive molecule synthesis?

The bromomethyl group serves as a versatile handle for functionalization. For example:

Q. How do researchers resolve contradictions in reported yields for similar biphenyl derivatives?

Discrepancies arise from reaction conditions (e.g., catalyst loading, temperature) and purification steps. For instance:

- A 73% yield for 2f was achieved with optimized Pd catalysis , while a multi-step synthesis of a terphenyl derivative had a 21.7% total yield due to cumulative inefficiencies .

- Rigorous control of reaction time, solvent polarity, and workup protocols improves reproducibility .

Methodological Considerations

Q. What analytical techniques complement NMR for structural elucidation?

Q. How is isotopic labeling (e.g., 18^{18}18F) applied to study fluorinated biphenyls?

While not directly reported for this compound, radiofluorination of analogous biphenyls (e.g., 4-[F]fluoro-1,1'-biphenyl) employs Cu(OTf)-mediated reactions with boronate esters, achieving >68% radiochemical yield . This methodology could adapt to introduce F labels for PET imaging studies.

Tables

Table 1. Key Spectral Data for this compound

| Technique | Data |

|---|---|

| H NMR (300 MHz, CDCl) | δ 7.57–7.45 (m, 6H), 7.16–7.11 (m, 2H), 4.55 (s, 2H) |

| F NMR (376 MHz, CDCl) | δ -160 to -170 ppm |